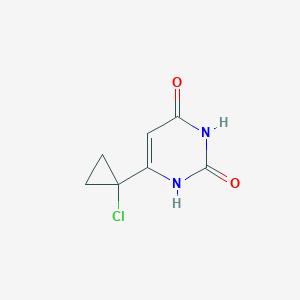
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chlorocyclopropane with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or oxide derivatives.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
科学的研究の応用
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 6-(1-Bromocyclopropyl)pyrimidine-2,4(1H,3H)-dione
- 6-(1-Fluorocyclopropyl)pyrimidine-2,4(1H,3H)-dione
- 6-(1-Iodocyclopropyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development .
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
6-(1-chlorocyclopropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClN2O2/c8-7(1-2-7)4-3-5(11)10-6(12)9-4/h3H,1-2H2,(H2,9,10,11,12) |
InChIキー |
DWHISEFQAQCLRX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=O)NC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


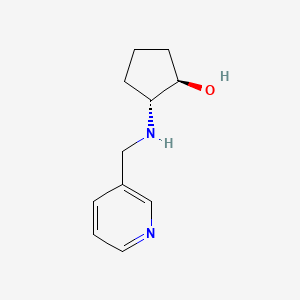
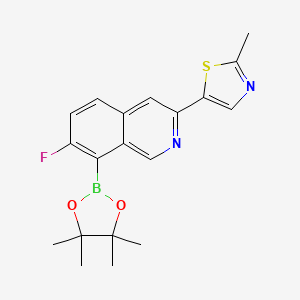
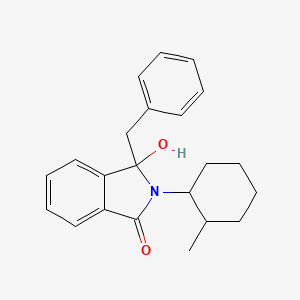

![1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361856.png)
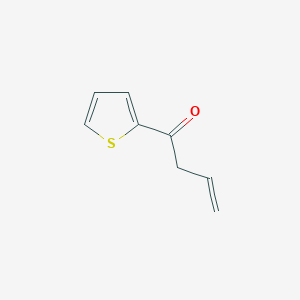
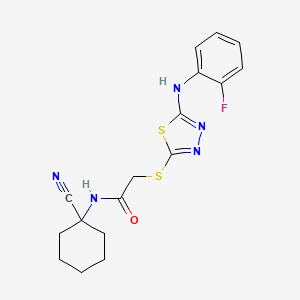
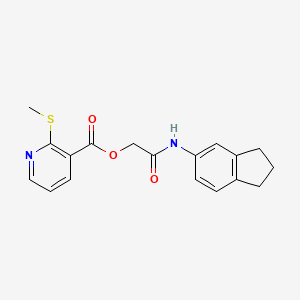

![N-[1-[(3-cyclohexen-1-ylmethyl)(tetrahydro-2-furanylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B13361878.png)

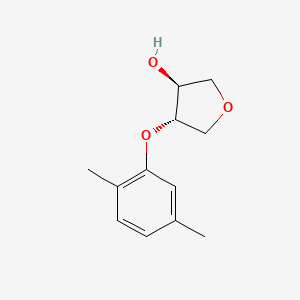
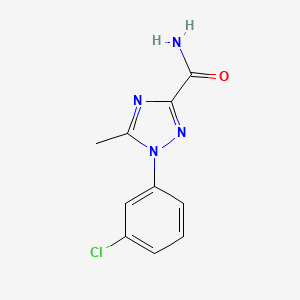
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
